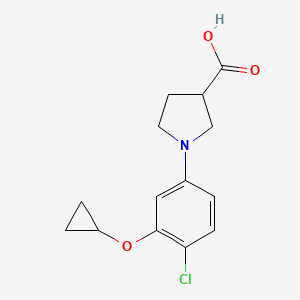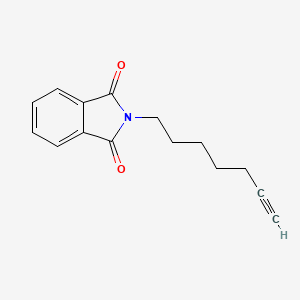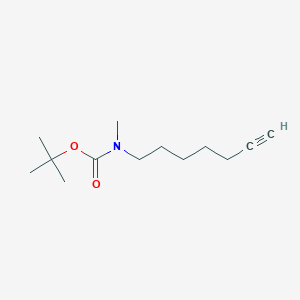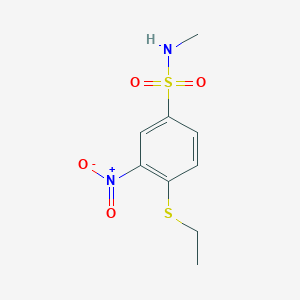
MFCD30146359
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD30146359 is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD30146359 can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki-Miyaura coupling reaction is often employed to form carbon-carbon bonds between the phenyl ring and the pyrrolidine moiety . This reaction typically requires a palladium catalyst, a base, and a boron reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms can be utilized to scale up the production process while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
MFCD30146359 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
MFCD30146359 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of MFCD30146359 involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzymes involved in DNA repair or signal transduction pathways, resulting in anticancer or anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
4-Chloroxyphenyl derivatives: Explored for their potential as poly (ADP-ribose) polymerase inhibitors.
Cyclopropyloxyphenyl derivatives: Investigated for their unique chemical properties and biological activities.
Uniqueness
MFCD30146359 stands out due to the combination of the chloro, cyclopropyloxy, and pyrrolidine moieties, which confer unique chemical reactivity and biological activity
Propiedades
IUPAC Name |
1-(4-chloro-3-cyclopropyloxyphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-12-4-1-10(7-13(12)19-11-2-3-11)16-6-5-9(8-16)14(17)18/h1,4,7,9,11H,2-3,5-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOOSVNMDRZXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)N3CCC(C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(3-Chloro-4-methylphenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247532.png)
![[3-[2-Bromo-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B8247542.png)
![[3-[2-Bromo-5-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B8247544.png)
![[3-[4-Bromo-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B8247561.png)
![[3-[4-Bromo-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B8247568.png)
![[3-(2,4,6-Trichlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247575.png)
![[3-(2,3,5-Trichlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247576.png)
![[3-(4-Bromo-2,6-difluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247581.png)
![[3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247587.png)
![[3-(2,3,6-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247588.png)
![[3-(2,3,5-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247594.png)



